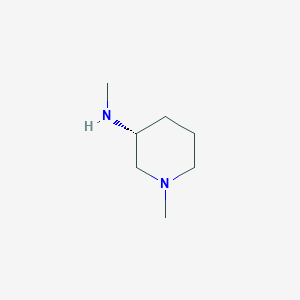

Methyl-((R)-1-methyl-piperidin-3-yl)-amine

Description

Methyl-((R)-1-methyl-piperidin-3-yl)-amine is a chiral piperidine derivative characterized by an (R)-configured methyl group at the 1-position and a methylamine substituent at the 3-position of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, notably for Tofacitinib citrate, a Janus kinase inhibitor used in autoimmune disease treatment . Its synthesis often involves reductive amination or debenzylation steps, as demonstrated in studies where commercially available piperidine precursors are functionalized using reagents like lithium aluminum hydride (LAH) . The stereochemical purity of the (R)-enantiomer is crucial for its biological activity, as small structural variations can significantly alter pharmacological properties.

Properties

IUPAC Name |

(3R)-N,1-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-7-4-3-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGECUXOREWNBGK-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCN(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354007-31-0 | |

| Record name | (3R)-N,1-dimethylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(®-1-methyl-piperidin-3-yl)-amine typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Methyl Group: The methyl group is introduced at the 1-position of the piperidine ring using methylation reagents under controlled conditions.

Amine Functionalization: The amine group is introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of Methyl-(®-1-methyl-piperidin-3-yl)-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl-(®-1-methyl-piperidin-3-yl)-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine compounds.

Scientific Research Applications

Methyl-(®-1-methyl-piperidin-3-yl)-amine has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Stereoisomeric Variants: (S)-Configured Analogs

The (S)-enantiomer, Methyl-((S)-1-methyl-piperidin-3-yl)-amine, shares the same molecular formula but differs in spatial configuration. Stereoisomerism profoundly impacts receptor binding and metabolic stability. For instance, the (R)-isomer’s role in Tofacitinib synthesis highlights its specificity in interacting with enzymatic targets, whereas the (S)-isomer may exhibit reduced efficacy or off-target effects . Studies on chiral resolution and enantiomeric excess (ee) are critical for optimizing synthetic routes to avoid racemization .

Substituent Variations in Piperidine Derivatives

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Findings :

- Benzyl-Substituted Analogs: Benzyl groups (e.g., ((R)-1-Benzyl-piperidin-3-yl)-methyl-amine) are often used as protective intermediates in multi-step syntheses, later removed via hydrogenolysis .

Piperidine Derivatives in CO₂ Capture

While Methyl-((R)-1-methyl-piperidin-3-yl)-amine is primarily pharmaceutical, structurally distinct amines like methyl diethanol amine (MDEA) are employed in CO₂ adsorption. MDEA-impregnated mesoporous carbon achieves 2.63 mmol CO₂/g adsorption capacity via chemisorption mechanisms, leveraging amine-CO₂ reactions . Though unrelated in application, this highlights the versatility of amine-functionalized compounds in diverse fields.

Key Observations :

Biological Activity

Methyl-((R)-1-methyl-piperidin-3-yl)-amine, a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive review of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl-((R)-1-methyl-piperidin-3-yl)-amine is characterized by the presence of a piperidine ring, which is known for its versatility in drug design. Its molecular formula is CHN, and it has a molecular weight of 142.24 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple physiological pathways.

The biological activity of Methyl-((R)-1-methyl-piperidin-3-yl)-amine is primarily attributed to its ability to modulate receptor activity. It can act as an agonist or antagonist at specific receptors, thereby influencing signal transduction pathways. The interaction with enzymes and receptors leads to various biological effects, including:

- Neurotransmission Modulation : The compound may influence neurotransmitter systems, particularly in the central nervous system (CNS).

- Antiviral Activity : Recent studies have indicated that piperidine derivatives can inhibit viral replication, suggesting potential applications in antiviral therapies .

- Autophagy Regulation : Research has shown that certain piperidine derivatives can modulate autophagy processes, which are crucial for cellular homeostasis .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of Methyl-((R)-1-methyl-piperidin-3-yl)-amine and related compounds:

Study 1: Antiviral Potential Against SARS-CoV-2

In a recent study, researchers explored the inhibitory potential of piperidine derivatives against the main protease (Mpro) of SARS-CoV-2. Methyl-((R)-1-methyl-piperidin-3-yl)-amine was found to exhibit significant binding affinity and inhibitory activity through molecular docking simulations. The calculated binding free energy indicated strong interactions with the target protein, suggesting its potential as a therapeutic agent against COVID-19 .

Study 2: Autophagy Activation in Neurons

Another investigation focused on the role of piperidine derivatives in regulating autophagy within neuronal cells. The study highlighted that Methyl-((R)-1-methyl-piperidin-3-yl)-amine could enhance autophagic flux, evidenced by increased levels of LC3-II protein. This modulation may provide neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.